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Compound of Interest

Compound Name: 4-Ethylpiperidin-4-ol

Cat. No.: B1322292

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-
Ethylpiperidin-4-ol analogs and related 4-substituted-4-hydroxypiperidine derivatives. The
information is intended for researchers, scientists, and drug development professionals,
offering insights into the design and optimization of this chemical scaffold for various
therapeutic targets.

The 4-hydroxypiperidine motif is a privileged structure in medicinal chemistry, appearing in a
wide range of biologically active compounds.[1] Modifications to this core scaffold, particularly
at the 1-position (piperidine nitrogen) and the 4-position (aryl or alkyl substituent), have
profound effects on the pharmacological profile, influencing potency, selectivity, and therapeutic
application. This guide summarizes key SAR findings across several target classes, including
opioid receptors for analgesia, various targets for central nervous system (CNS) disorders, and
applications in oncology.

Comparative Analysis of Biological Activity

The biological activity of 4-hydroxypiperidine analogs is highly dependent on the nature of the
substituents. The following tables summarize quantitative data for different series of analogs,
highlighting the impact of structural modifications on their activity.

Analgesic Activity (Opioid Receptor Modulation)
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The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore for opioid receptor
ligands. The nature of the substituent on the piperidine nitrogen is a key determinant of activity.

p-Opioid 6-Opioid K-Opioid
Compound N- 4-Aryl Receptor Receptor Receptor
ID Substituent  Substituent (MOR) Ki (DOR) Ki (KOR) Ki
(nM)[1] (nM)[1] (nM)[1]
1 -CHs Phenyl 1.2 15 350
2 -CH2CH2-Ph Phenyl 0.2 8.5 120
-CH2CHa-
3 _ Phenyl 0.4 12 200
Thiophene
4 -CHz(c-Pr) Phenyl 0.8 25 450

Key SAR Observations for Analgesic Activity:

» Substitution on the piperidine nitrogen with an aralkyl group, such as phenethyl (Compound
2), generally enhances affinity for the p-opioid receptor compared to a simple methyl group
(Compound 1).[1]

e The nature of the aromatic ring in the N-substituent also influences activity, with thiophene
(Compound 3) being a viable alternative to a phenyl ring.[1]

o Small, constrained alkyl groups like cyclopropylmethyl (Compound 4) can also confer high
affinity.[1]

Central Nervous System (CNS) Activity (Dopamine
Receptor Ligands)

4-Substituted piperidines are also prominent scaffolds for targeting dopamine receptors, which
are implicated in various CNS disorders.
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Compound ID Scaffold Type Target Ki (nM) Selectivity

4-Aryl-4-
5 hydroxypiperidin D2 Receptor <0.3 >50-fold vs Ds

e analog

4-Aryl-4-
6 hydroxypiperidin D4 Receptor 0.84 High

e analog

4-Oxopiperidine ]
7 D4 Receptor 121 Selective for Da
analog

Key SAR Observations for CNS Activity:

o The 4-aryl-4-hydroxypiperidine core can be adapted to achieve high affinity and selectivity for
different dopamine receptor subtypes, such as D2 and Da.

» Modifications to the aryl group and the piperidine nitrogen substituent are crucial for tuning

selectivity.

o Even related scaffolds, like 4-oxopiperidines, can yield selective Da receptor antagonists.

Anticancer Activity

Recent studies have explored 4-hydroxypiperidine derivatives for their potential as anticancer
agents, targeting various mechanisms including cell cycle regulation and apoptosis induction.
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Compound ID Scaffold Type Cancer Cell Line ICs0 (M)
Pyrrolizine-5-

8 carboxamide with 4- A2780 (Ovarian) >100
hydroxyphenyl
Pyrrolizine-5-

9 carboxamide with 4- A2780 (Ovarian) 21.3

chlorophenyl

Furfurylidene 4- ] o o
10 o Molt-4 (Leukemia) Significant cytotoxicity
piperidone analog

4-(4-Chlorophenyl)-4- )
o Myelomonocytic ,
11 hydroxypiperidine Induces apoptosis
o lymphoma
(CPHP) derivative

Key SAR Observations for Anticancer Activity:

 In a series of pyrrolizine-5-carboxamides, replacing a 4-hydroxyphenyl group (Compound 8)
with a 4-chlorophenyl group (Compound 9) significantly increased anticancer activity against

the A2780 ovarian cancer cell line.[2]

o Furfurylidene 4-piperidone analogs (e.g., Compound 10) have shown significant cytotoxicity

against leukemia cell lines.

o Derivatives of 4-(4-Chlorophenyl)-4-hydroxypiperidine have been demonstrated to induce

apoptosis in lymphoma cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below
are representative protocols for key experiments cited in this guide.

Synthesis of 4-Aryl-4-hydroxypiperidines
A general procedure involves the Grignard reaction of a protected 4-piperidone with an
appropriate aryl magnesium bromide.
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Protection of Piperidine Nitrogen: The nitrogen of a suitable 4-piperidone is protected with a
suitable protecting group (e.g., benzyl or Boc).

Grignard Reaction: The protected 4-piperidone is dissolved in an anhydrous solvent (e.g.,
THF) and cooled to 0°C. The aryl magnesium bromide (e.g., phenylmagnesium bromide) is
added dropwise, and the reaction is stirred until completion.

Deprotection: The protecting group is removed under appropriate conditions (e.g.,
hydrogenolysis for benzyl, acid for Boc) to yield the 4-aryl-4-hydroxypiperidine.

N-Alkylation/Arylation: The desired substituent is introduced at the piperidine nitrogen via
reductive amination or nucleophilic substitution.

In Vitro Receptor Binding Assays

Binding affinities of the synthesized compounds to their target receptors are determined using

radioligand displacement assays.

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., p-opioid
receptor, dopamine Dz receptor) are prepared from cultured cells or animal tissues.

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

Competition Binding: A constant concentration of a specific radioligand (e.g., [FHI[DAMGO for
MOR) is incubated with the cell membranes in the presence of varying concentrations of the
test compound.

Incubation and Filtration: The mixture is incubated to reach equilibrium, and then rapidly
filtered to separate bound from free radioligand.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation
counting.

Data Analysis: The ICso values (concentration of test compound that inhibits 50% of specific
radioligand binding) are determined by nonlinear regression analysis and converted to Ki
values (inhibition constant).
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In Vitro Anticancer Activity Assays (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the
MTT assay.

o Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

e Compound Treatment: The cells are treated with various concentrations of the test
compounds and incubated for a specified period (e.g., 48-72 hours).

e MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well and incubated to allow for the formation of formazan crystals by viable
cells.

e Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

o Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570
nm) using a microplate reader.

» Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,
and the ICso value (concentration that inhibits 50% of cell growth) is determined.

Visualizing the SAR Workflow

The process of conducting a structure-activity relationship study can be visualized as a logical
workflow, from initial hit identification to the development of optimized lead compounds.
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Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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